IDO1 Inhibition Potency of the 2-Chloro-4-fluorobenzyl Isatin Scaffold
The core scaffold containing the 2-chloro-4-fluorobenzyl group at N1 delivers exceptional IDO1 inhibitory activity. In a recombinant IFN-γ-induced human HeLa cell assay (18 h incubation), a close structural analog within the same chemotype achieved an IC50 of 2 nM [1]. This potency places it among the most active non-acidic IDO1 inhibitors reported. By comparison, the parent isatin (N-unsubstituted) exhibits only weak IDO1 inhibition, with reported IC50 values typically exceeding 10 µM in similar cellular assays [2], representing a >5000-fold potency differential driven by the N1 substitution.
| Evidence Dimension | IDO1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2 nM (analog with identical N1 substitution; cell-based assay) |
| Comparator Or Baseline | Unsubstituted isatin (indole-2,3-dione) IC50 > 10,000 nM |
| Quantified Difference | >5,000-fold improvement |
| Conditions | Recombinant IFN-γ-induced human HeLa cells, 18 h incubation, fluorescence microplate reader |
Why This Matters
For programs targeting IDO1, the 2 nM cellular potency of this chemotype substantiates its use as a validated starting point, whereas unsubstituted isatin is essentially inactive, making the N1 substitution a critical procurement specification.
- [1] BindingDB. BDBM50559669 (CHEMBL4756822): IDO1 inhibitor data. Accessed 2026-05-11. View Source
- [2] Röhrig UF, Majjigapu SR, Vogel P, et al. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. J Med Chem. 2015;58(24):9421-9437. (Baseline isatin activity from review of historical data.) View Source
